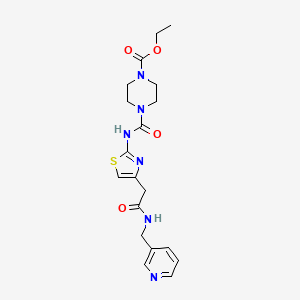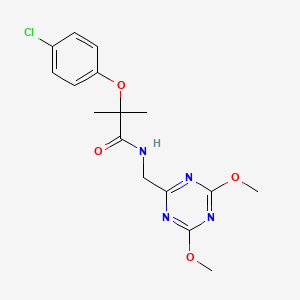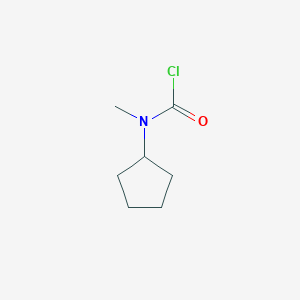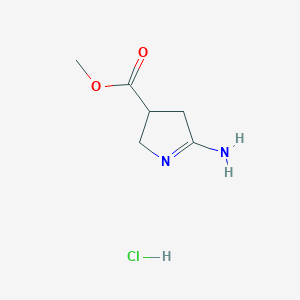![molecular formula C17H18N2O4S B2465761 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea CAS No. 1448129-32-5](/img/structure/B2465761.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea” is a complex organic molecule. It contains a benzodioxol group, which is a common motif in many bioactive compounds . The molecule also contains a urea group, which is often used in medicinal chemistry due to its ability to form multiple hydrogen bonds, and a methylthio phenyl group, which can contribute to the lipophilicity and thus the bioavailability of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxol ring, the urea group, and the methylthio phenyl group. These groups could potentially influence the compound’s conformation, reactivity, and interactions with biological targets .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the urea group could potentially undergo hydrolysis under certain conditions, and the benzodioxol ring might be susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the benzodioxol, urea, and methylthio phenyl groups could potentially affect these properties .Scientific Research Applications
Urea Derivatives Synthesis and Applications
Synthesis Techniques
Urea derivatives have been synthesized using various techniques, including the Lossen rearrangement, which facilitates the conversion of carboxylic acids to ureas without racemization, demonstrating the versatility and effectiveness of synthesizing urea compounds under milder conditions. This process is noted for its environmental friendliness and cost-effectiveness, indicating potential pathways for synthesizing related compounds like 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea (Thalluri et al., 2014).
Biological Activity
Some urea derivatives have been identified as potent and selective inhibitors of HIV-1 replication, highlighting the therapeutic potential of urea compounds in antiviral research. The mode of action involves competitive inhibition with the natural substrate, indicating a specific and effective mechanism for inhibiting viral enzymes (Baba et al., 1991).
Acetylcholinesterase Inhibition
Urea compounds have also been explored for their antiacetylcholinesterase activity, with research designing flexible urea derivatives to optimize interaction with enzyme binding sites. This suggests potential applications in the development of treatments for neurodegenerative diseases, such as Alzheimer's disease (Vidaluc et al., 1995).
Inhibition of Protein Kinases
Additionally, urea derivatives have been used as inhibitors of Rho-associated protein kinases (ROCK), with specific structural modifications leading to potent inhibitory activity. This indicates their potential use in cancer therapy and the treatment of other diseases associated with ROCK activity (Pireddu et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-24-13-5-2-11(3-6-13)14(20)9-18-17(21)19-12-4-7-15-16(8-12)23-10-22-15/h2-8,14,20H,9-10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZVTVFEKWKHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,4,5,5a,6,7,8,8a-Decahydrocyclopenta[d]azepine;hydrochloride](/img/structure/B2465683.png)
![N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2465684.png)


![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2465687.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2465689.png)

![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((5-methylisoxazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2465691.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2465700.png)
